1-(1-Aminocyclopentyl)butan-1-one
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Overview
Description
1-(1-Aminocyclopentyl)butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cycloalkyl ketone derivative, characterized by a cyclopentane ring attached to a butanone moiety with an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopentyl)butan-1-one typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure hydrogenation and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclopentyl)butan-1-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Aminocyclopentyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopentyl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopentane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but lacks the butanone moiety.
Cyclopentanone: Lacks the amino group.
1-Aminocyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness: 1-(1-Aminocyclopentyl)butan-1-one is unique due to the presence of both an amino group and a ketone moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclopentyl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-5-8(11)9(10)6-3-4-7-9/h2-7,10H2,1H3 |
InChI Key |
QOJOAGVKXJZZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CCCC1)N |
Origin of Product |
United States |
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